molecular formula C25H32N4O4S2 B609518 5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine

Cat. No.: B609518
M. Wt: 516.7 g/mol
InChI Key: OXROWZRDUZOTSG-UHFFFAOYSA-N
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Description

Necrox-2 is a chemical compound known for its potent inhibitory effects on specific enzymes involved in cellular metabolism. It functions primarily as a necrosis inhibitor and possesses antioxidant properties. Necrox-2 is cell-permeable and localizes mainly in the mitochondria, where it selectively blocks oxidative stress-induced necrotic cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Necrox-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, involving the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Functional Group Introduction: The thiomorpholine and piperidine groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of Necrox-2 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps, ensuring precise control over reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography.

    Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Necrox-2 undergoes various chemical reactions, including:

    Oxidation: Necrox-2 can be oxidized to form sulfoxides and sulfones, which may alter its biological activity.

    Reduction: Reduction reactions can convert Necrox-2 into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Necrox-2 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Necrox-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study oxidative stress and necrotic cell death mechanisms.

    Biology: Investigated for its role in cellular metabolism and mitochondrial function.

    Medicine: Explored as a potential therapeutic agent for conditions involving oxidative stress and necrosis, such as ischemic diseases and neurodegenerative disorders.

    Industry: Utilized in the development of antioxidant formulations and protective agents against oxidative damage.

Mechanism of Action

Necrox-2 exerts its effects by binding to the active site of specific enzymes involved in cellular metabolism, thereby inhibiting their function. This disruption of enzyme activity leads to the prevention of oxidative stress-induced necrotic cell death. The compound primarily targets mitochondrial pathways, where it acts as an antioxidant and scavenger of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    Necrostatin-1: Another necrosis inhibitor with a different mechanism of action, targeting receptor-interacting protein kinase 1.

    Trolox: A water-soluble vitamin E analog with antioxidant properties.

    N-acetylcysteine: A thiol-containing compound with antioxidant and mucolytic properties.

Uniqueness of Necrox-2

Necrox-2 is unique due to its dual role as a necrosis inhibitor and antioxidant. Its ability to selectively localize in the mitochondria and protect against oxidative stress-induced necrotic cell death sets it apart from other compounds. Additionally, its specific binding to enzyme active sites involved in cellular metabolism highlights its targeted mechanism of action .

Properties

IUPAC Name

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2/c1-34(30,31)29-9-7-22(8-10-29)26-24-16-19(18-28-11-13-35(32,33)14-12-28)15-21-17-23(27-25(21)24)20-5-3-2-4-6-20/h2-6,15-17,22,26-27H,7-14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROWZRDUZOTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Reactant of Route 2
Reactant of Route 2
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Reactant of Route 3
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Reactant of Route 4
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Reactant of Route 5
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Reactant of Route 6
Reactant of Route 6
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
Customer
Q & A

Q1: What is the primary mechanism of action of Necrox-2?

A1: While the precise mechanism of action remains under investigation, research suggests that Necrox-2 acts as a necroptosis inhibitor. Necroptosis is a form of programmed cell death distinct from apoptosis. [] Notably, Necrox-2 has been shown to effectively reduce lactate dehydrogenase release and the percentage of propidium iodide-positive cells, both of which are indicative of necrotic cell death due to cell membrane rupture. []

Q2: In what specific research contexts has Necrox-2 demonstrated efficacy?

A2: Studies have shown that Necrox-2 effectively inhibits cell death in models of cadmium-induced neurotoxicity. [] Specifically, pretreatment with Necrox-2 provided more significant protection against cell death compared to caspase inhibitors, suggesting a prominent role of necrosis in this model. [] Further research highlighted the role of Necrox-2 in sterile inflammation models, where it successfully blocked microparticle-induced IL-33 release by macrophages, likely through the inhibition of necroptosis. []

Q3: How does the efficacy of Necrox-2 compare to other cell death inhibitors?

A3: Research indicates that Necrox-2 may offer superior protection against specific cell death pathways compared to other inhibitors. For instance, in cadmium-induced neurotoxicity, Necrox-2 demonstrated more pronounced cell death inhibition than the pan-caspase inhibitor zVAD-fmk. [] This suggests a greater involvement of necroptosis in this specific model. Furthermore, studies comparing Necrox-2 to the mTOR inhibitor Rapamycin in ovarian cancer models found that while both showed antiproliferative effects, combining them led to synergistic effects and enhanced cell death. []

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